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molecular formula C9H14ClN3O2 B3009587 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride CAS No. 623906-17-2

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Cat. No. B3009587
M. Wt: 231.68
InChI Key: QXVVXFZKXXPMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09289419B2

Procedure details

10% Pd/C (40 mg) was added to a solution of ethyl imidazo[1,2-a]pyrazine-2-carboxylate (410 mg, 2.15 mmol) and conc.HCl (0.5 mL) in EtOH (9.5 mL) and stirring was continued under a hydrogen atmosphere for 16 h. The reaction mixture was filtered over a celite bed and the filtrate was concentrated under reduced pressure to afford the crude product, which was purified by washing with diethyl ether and dried to afford 400 mg of the title compound as a yellow hygroscopic solid.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12.[ClH:15]>CCO.[Pd]>[ClH:15].[N:1]1[C:2]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3][N:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=12 |f:4.5|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
9.5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
410 mg
Type
reactant
Smiles
N=1C(=CN2C1C=NC=C2)C(=O)OCC
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a celite bed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
by washing with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.N=1C(=CN2C1CNCC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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